Lipophilicity: α- vs. β-Nitrile Regioisomers
The target α-nitrile compound (CAS 1344324-00-0) exhibits a computed LogP of 0.8583, whereas the β-nitrile regioisomer 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1) shows a LogP of 1.26858 [1]. The difference of ΔLogP = -0.41 indicates that the target compound is substantially more hydrophilic, which can be advantageous for aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8583 |
| Comparator Or Baseline | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1): LogP = 1.26858 |
| Quantified Difference | ΔLogP = -0.41 (more hydrophilic) |
| Conditions | Predicted LogP values from vendor-provided computational data |
Why This Matters
Lower LogP correlates with better aqueous solubility and potentially reduced metabolic clearance, making the target compound preferable for early-stage hit-to-lead optimization where hydrophilicity is a key parameter.
- [1] Molbase. 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1) Compound Properties: LogP = 1.26858. Accessed April 2026. View Source
